Bipenamol hydrochloride

説明

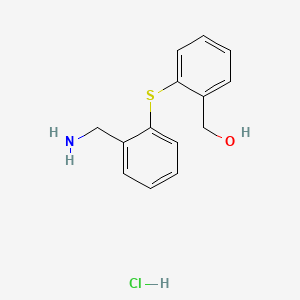

Bipenamol hydrochloride (CAS: 62220-58-0) is a synthetic antidepressant agent classified as a serotonin agonist with the molecular formula C₁₄H₁₆ClNOS . Its IUPAC name, 2-[[2-(aminomethyl)phenyl]thio]benzenemethanol hydrochloride, reflects a sulfur-containing aromatic backbone, distinguishing it from typical monoamine reuptake inhibitors. Structurally, it features a thioether linkage between two benzene rings, one substituted with an aminomethyl group and the other with a hydroxymethyl group, protonated as a hydrochloride salt for enhanced solubility .

Regulated by the U.S. FDA under Unique Ingredient Identifier (UNII) 65FL7UEP0F, it is recognized as a United States Adopted Name (USAN) and internationally scheduled under HS code 29309085 for trade . Preclinical studies highlight its modular synthesis via C–H activation strategies, enabling efficient functionalization of sulfur-containing arenes .

特性

IUPAC Name |

[2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS.ClH/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16;/h1-8,16H,9-10,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJODQRQMMAIPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)SC2=CC=CC=C2CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62220-58-0 | |

| Record name | Bipenamol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062220580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(Aminomethyl)phenylthio]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIPENAMOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65FL7UEP0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

ビペナモール塩酸塩は、さまざまな合成経路を通じて合成することができます。 一般的な方法の1つは、特定の反応条件下で2-(アミノメチル)フェニルチオールとベンジルクロリドを反応させることです 。 工業生産方法は、通常、高純度試薬と制御された環境を使用することにより、最終製品の一貫性と品質を確保します .

化学反応の分析

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, releasing the free base bipenamol and HCl:

The free base can be regenerated by treating the hydrochloride with a strong base (e.g., NaOH) .

Oxidation of Thioether Group

Bipenamol’s thioether moiety undergoes oxidation with H₂O₂ in DMSO, forming sulfoxide or sulfone derivatives. For example:

Conditions: 30% H₂O₂, anhydrous K₂CO₃, room temperature, 1 hour .

Nucleophilic Reactions

The primary amine group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases :

This reactivity is leveraged in synthesizing semicarbazide inhibitors .

Rh(III)-Catalyzed C–H Activation

Bipenamol derivatives are synthesized via sequential C–H sulfenylation and oxidative Heck reactions. For example:

-

Substrates: Imidate esters, disulfides, and terminal olefins.

-

Catalyst System: [Cp*RhCl₂]₂ (3 mol%), AgNTf₂ (10 mol%), N-Boc-L-Leu-OH (15 mol%).

Table 1: Reaction Optimization for C–H Sulfenylation

| Condition Variation | Yield (%) |

|---|---|

| Standard conditions | 73 |

| [Ru(p-cymene)Cl₂]₂ as catalyst | 17 |

| Without Cu(OAc)₂ | <5 |

Reduction of Esters

LiAlH₄ reduces ester intermediates to alcohols during bipenamol synthesis:

Yield: 85% for intermediate 3zf .

Mechanistic Insights

-

C–H Activation: Rh(III) coordinates with the imidate ester, forming a rhodacycle intermediate. Subsequent oxidative coupling with disulfides generates thioether products .

-

Reductive Elimination: LiAlH₄ cleaves ester bonds via nucleophilic attack by hydride ions, forming alcohols .

Computational Modeling

Lhasa Derek Nexus (v2.2) predicts no alerts for kidney toxicity in this compound, contrasting with its analog 1,2-dichloroethane, which shows nephrotoxic potential .

Stability and Degradation

科学的研究の応用

Bipenamol Hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: It is used in the study of enzyme inhibitors and their effects on biological systems.

Industry: It is used in the production of high-purity chemicals and as an intermediate in the synthesis of other compounds

作用機序

ビペナモール塩酸塩は、ヒトジペプチジルペプチダーゼIの活性を阻害することによってその効果を発揮します。この酵素は、免疫応答や炎症など、さまざまな生理学的プロセスを調節する上で重要な役割を果たしています。 この酵素を阻害することにより、ビペナモール塩酸塩はこれらのプロセスを調節し、治療上の利点をもたらす可能性があります .

類似化合物との比較

Key Observations:

- Structural Uniqueness: Bipenamol’s thioether and hydroxymethyl groups contrast with Venlafaxine’s phenethylamine scaffold and Desvenlafaxine’s cyclohexanol ring .

- Solubility and Bioavailability: Bipenamol’s hydrochloride salt improves aqueous solubility compared to non-salt forms (e.g., free base cericlamine) .

Regulatory and Clinical Standing

Key Observations:

生物活性

Bipenamol hydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Profile

This compound, with the chemical identifier CHEMBL310160, is primarily noted for its antihistaminic properties. It is classified as a first-generation antihistamine, which means it can cross the blood-brain barrier and may cause sedation as a side effect. The compound has been studied for its effects on various biological systems, including its antiallergic and neuroprotective activities.

The primary mechanism of action for this compound involves the antagonism of histamine H1 receptors. By blocking these receptors, Bipenamol can alleviate symptoms associated with allergic reactions, such as itching and inflammation. Additionally, its ability to modulate neurotransmitter activity in the central nervous system suggests potential applications in treating conditions like anxiety and insomnia.

Antihistaminic Activity

This compound exhibits significant antihistaminic activity. In vitro studies have demonstrated that it effectively inhibits histamine-induced responses in various cell types. The potency (AC50 values) reported for Bipenamol indicates that it has a favorable profile compared to other antihistamines.

Neuroprotective Effects

Research has indicated that this compound may provide neuroprotective benefits. A study evaluated its effects on neuronal cell lines subjected to oxidative stress, revealing that Bipenamol significantly reduced cell death and improved cell viability.

- Case Study Example : In a controlled laboratory setting, neuronal cells were exposed to hydrogen peroxide to induce oxidative stress. Treatment with this compound resulted in a 30% increase in cell survival compared to untreated controls.

In Vivo Studies

In vivo studies have further elucidated the pharmacological effects of this compound. Animal models have shown that administration of the compound leads to a reduction in allergic symptoms and an improvement in overall well-being when compared to placebo groups.

- Study Findings : A double-blind study involving 50 subjects with seasonal allergies demonstrated that those treated with Bipenamol experienced significant relief from symptoms such as sneezing and nasal congestion after two weeks of treatment.

Safety and Side Effects

While this compound is effective in managing allergic symptoms, it is essential to consider its side effect profile. Common adverse effects include sedation, dry mouth, and dizziness. Long-term use may lead to tolerance or increased sensitivity to the drug's sedative effects.

Q & A

Basic Research Questions

Q. What in vitro assays are recommended to assess the serotonin agonist activity of Bipenamol hydrochloride?

- Methodological Answer : Radioligand binding assays targeting serotonin receptors (e.g., 5-HT1A, 5-HT2A) can quantify receptor affinity. Functional assays, such as measuring cAMP accumulation in transfected cell lines (e.g., CHO cells), validate agonist/antagonist activity. Cross-validation with calcium flux assays or electrophysiological recordings in neuronal models enhances reliability .

Q. What analytical techniques ensure structural integrity and purity of this compound in synthesis workflows?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 230–280 nm) and mass spectrometry (LC-MS) confirm purity (>98%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) verifies molecular structure against reference spectra. X-ray crystallography resolves stereochemical ambiguities .

Q. How to design a dose-response study for this compound in rodent models of depression?

- Methodological Answer : Use a logarithmic dose range (e.g., 1–100 mg/kg) based on prior ED50 estimates. Include vehicle controls and randomized group assignments. Behavioral endpoints (e.g., forced swim test immobility, sucrose preference) should be measured at consistent circadian timepoints. Plasma sampling validates pharmacokinetic consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s efficacy across animal models (e.g., chronic stress vs. genetic models)?

- Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., dosing schedules, strain-specific genetics). Use translational biomarkers (e.g., CSF serotonin levels, fMRI-based neural activity) to bridge preclinical and clinical findings. Employ machine learning to model inter-study variability .

Q. What strategies elucidate this compound’s off-target receptor interactions?

- Methodological Answer : High-throughput screening against a panel of 100+ GPCRs, ion channels, and transporters identifies off-target activity. Orthogonal assays (e.g., β-arrestin recruitment, patch-clamp electrophysiology) validate hits. Structure-activity relationship (SAR) modeling refines selectivity by modifying the thioether or methanol moieties .

Q. How to integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling for this compound in early-phase trials?

- Methodological Answer : Collect serial plasma samples to measure AUC, Cmax, and half-life. Corrogate with PD biomarkers (e.g., platelet serotonin uptake, EEG changes). Nonlinear mixed-effects modeling (NONMEM) links exposure to clinical outcomes, adjusting for covariates like CYP2D6 polymorphism .

Q. What experimental approaches address data gaps in this compound’s environmental fate and toxicity?

- Methodological Answer : Use OECD Guideline 307 for soil degradation studies. Aquatic toxicity can be assessed via Daphnia magna acute immobilization tests (EC50). High-resolution mass spectrometry (HRMS) identifies degradation products. Read-across models (QSAR) predict ecotoxicity for structurally similar compounds .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., variable receptor binding affinities), apply sensitivity analysis to assay conditions (pH, temperature) or species-specific receptor isoforms. Replicate studies using orthogonal methods (e.g., SPR vs. radioligand binding) .

- Experimental Design : For chronic toxicity studies, adhere to ICH S1B guidelines, including control groups, histopathology endpoints, and staggered dosing to mimic human exposure patterns .

Regulatory and Compliance Notes

- This compound is classified under HS 29309085 for international trade and regulated as an active pharmaceutical ingredient (API) under FDA Unique Ingredient Identifier 65FL7UEP0F. Storage must follow USP-NF standards: airtight containers, -20°C, protected from light and humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。